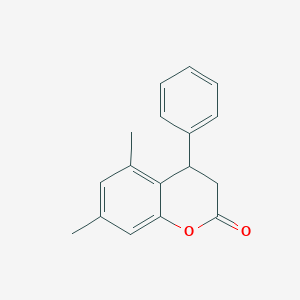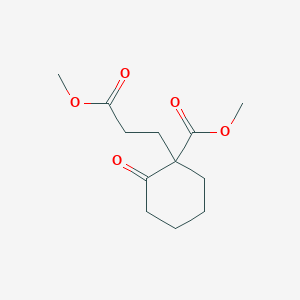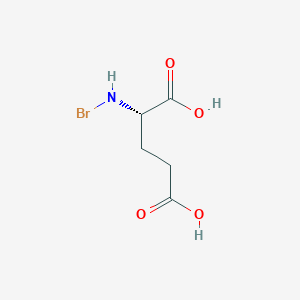
N-Bromo-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Bromo-L-glutamic acid is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Bromo-L-glutamic acid can be synthesized through the bromination of L-glutamic acid. The process typically involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure selective bromination at the nitrogen atom of the amino group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Bromo-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The bromine atom can participate in oxidation reactions, leading to the formation of different oxidation states.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The compound can undergo reduction reactions to remove the bromine atom and revert to L-glutamic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Oxidation: Formation of brominated derivatives with higher oxidation states.
Substitution: Formation of substituted glutamic acid derivatives.
Reduction: Reversion to L-glutamic acid.
Scientific Research Applications
N-Bromo-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the selective bromination of compounds.
Biology: Investigated for its potential role in modulating neurotransmitter activity due to its structural similarity to L-glutamic acid.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Bromo-L-glutamic acid involves its interaction with biological molecules, particularly proteins and enzymes. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This can result in the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
L-Glutamic Acid: The parent compound, which lacks the bromine atom.
N-Bromosuccinimide: A brominating agent used in similar reactions.
Ibotenic Acid: A structural analogue with different biological activity.
Uniqueness: N-Bromo-L-glutamic acid is unique due to its selective bromination at the nitrogen atom, which imparts distinct chemical and biological properties.
Properties
CAS No. |
76780-16-0 |
|---|---|
Molecular Formula |
C5H8BrNO4 |
Molecular Weight |
226.03 g/mol |
IUPAC Name |
(2S)-2-(bromoamino)pentanedioic acid |
InChI |
InChI=1S/C5H8BrNO4/c6-7-3(5(10)11)1-2-4(8)9/h3,7H,1-2H2,(H,8,9)(H,10,11)/t3-/m0/s1 |
InChI Key |
LDJMFNCTIAGUDA-VKHMYHEASA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NBr |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)
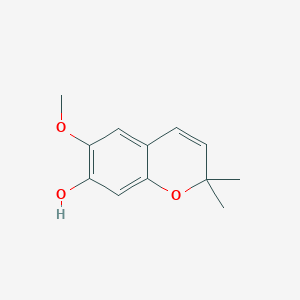
![N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide](/img/structure/B14447718.png)
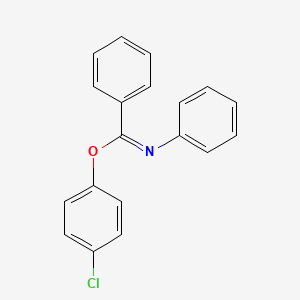
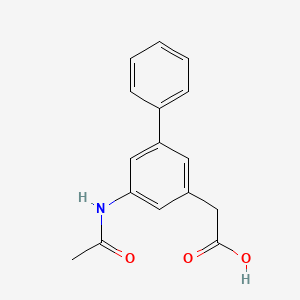

![2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one](/img/structure/B14447731.png)
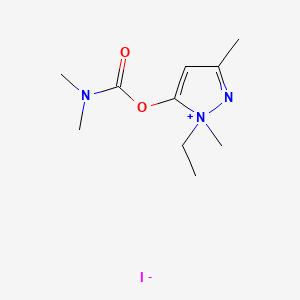
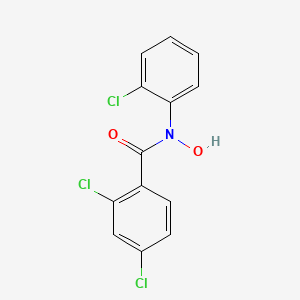

![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol](/img/structure/B14447757.png)
![3-Methylbenzo[H]cinnoline](/img/structure/B14447770.png)
